
3-(aminomethyl)-N-(2,3-dihydro-1H-inden-1-yl)-1,2,4-oxadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(aminomethyl)-N-(2,3-dihydro-1H-inden-1-yl)-1,2,4-oxadiazole-5-carboxamide" is a derivative of 1,2,4-oxadiazole, a heterocyclic compound that has been the subject of various studies due to its interesting chemical properties and potential biological activities. While the specific compound is not directly studied in the provided papers, the papers do offer insights into the behavior of structurally related compounds, which can be useful in understanding the general characteristics of such molecules.
Synthesis Analysis
The synthesis of related 1,2,4-oxadiazole derivatives has been explored in the literature. For instance, the synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides was achieved through a three-component reaction involving N-aryl-3-oxobutanamides, salicylaldehyde, and urea in the presence of NaHSO4 as a catalyst . This suggests that the synthesis of the compound may also involve multi-component reactions, possibly utilizing similar starting materials or catalysts to form the 1,2,4-oxadiazole core.
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives has been determined using various analytical techniques. For example, the crystal and molecular structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide was elucidated using single-crystal X-ray analysis . This provides a precedent for the use of X-ray crystallography in determining the structure of the compound , which could reveal important information about its conformation and potential for intermolecular interactions.
Chemical Reactions Analysis
The reactivity of 1,2,4-oxadiazole derivatives has been documented, with some compounds exhibiting unexpected stability or reactivity. For instance, 3-amino-1,2,4-oxadiazole was found to be unexpectedly stable, and its acid hydrolysis yielded hydroxyguanidine . This information could be relevant when considering the chemical reactions and stability of "3-(aminomethyl)-N-(2,3-dihydro-1H-inden-1-yl)-1,2,4-oxadiazole-5-carboxamide," as the presence of the aminomethyl group may influence its reactivity and stability.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives can be influenced by their tautomeric forms, as seen in the study of N-substituted 3-amino-5-oxo-4-phenyl-1H-pyrazolo-1-carboxamides, where the keto form was preferred in the crystalline state and in DMSO . This suggests that the tautomeric state of the compound could play a role in its physical properties and solubility, as well as its potential biological activity.
Aplicaciones Científicas De Investigación
Synthesis Techniques : Novel methods for synthesizing 1,2,4-oxadiazole derivatives have been developed. For example, a study by Du et al. (2021) introduced an acid-promoted reaction of N-(cyanomethyl)amide with a nitrosation reagent for producing 1,2,4-oxadiazole-3-carboxamide at room temperature with high yield and reduced acid use (Du et al., 2021).
Chemical Structure and Reactivity : Gregory et al. (1973) explored the preparation and reactions of 3-amino-1,2,4-oxadiazole, providing insights into the stability and reactivity of such compounds (Gregory et al., 1973).
Potential for Energetic Materials : The study by Cao et al. (2020) investigated the synthesis of energetic salts from 1,2,4-oxadiazole derivatives, indicating potential applications in materials science (Cao et al., 2020).
Biological Activities : Biological activities of compounds containing 1,2,4-oxadiazole have been a subject of research. Basavarajaiah et al. (2008) studied the antimicrobial activity of novel compounds involving 1,2,4-oxadiazole (Basavarajaiah & Mruthyunjayaswamy, 2008).
Pest Management Applications : Liu et al. (2017) synthesized anthranilic diamide analogues containing 1,2,4-oxadiazole rings, showing potential as insecticides (Liu et al., 2017).
Photoreactivity and Molecular Rearrangements : Buscemi et al. (1996) explored the photochemistry of 1,2,4-oxadiazoles, shedding light on molecular rearrangements under photolytic conditions (Buscemi et al., 1996).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 2, 3-dihydro-1h-indene-1-methanamines, have been found to be selective 5-ht2a receptor agonists . They are also used as important intermediates for the synthesis of bioactive compounds, such as dopamine receptor agonists .
Mode of Action
Based on the structure and the known activity of similar compounds, it can be hypothesized that this compound might interact with its target receptors (such as 5-ht2a or dopamine receptors) and induce a series of biochemical reactions, leading to changes in cellular functions .
Biochemical Pathways
These pathways play crucial roles in various physiological processes, including mood regulation, sleep, appetite, and cognition .
Result of Action
If it acts as an agonist for 5-ht2a or dopamine receptors, it could potentially modulate neuronal activity and neurotransmission, leading to changes in various physiological processes .
Propiedades
IUPAC Name |
3-(aminomethyl)-N-(2,3-dihydro-1H-inden-1-yl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c14-7-11-16-13(19-17-11)12(18)15-10-6-5-8-3-1-2-4-9(8)10/h1-4,10H,5-7,14H2,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUGLWPGKMFROX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)C3=NC(=NO3)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(aminomethyl)-N-(2,3-dihydro-1H-inden-1-yl)-1,2,4-oxadiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


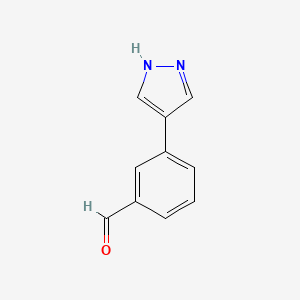
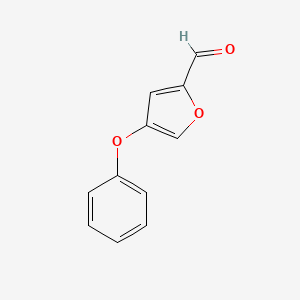



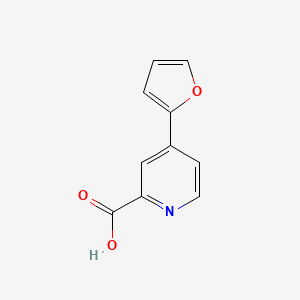

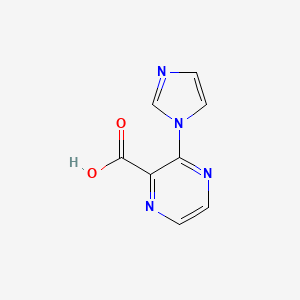
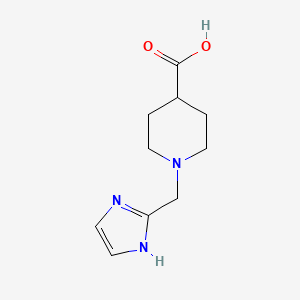
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid](/img/structure/B1328886.png)
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B1328887.png)

